molecular formula C10H11N3OS B1270520 N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide CAS No. 351437-81-5

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

Cat. No.: B1270520
CAS No.: 351437-81-5
M. Wt: 221.28 g/mol
InChI Key: DUWIACCTNKYBNV-UHFFFAOYSA-N
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Description

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antitumor Activity : Several studies have focused on the synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide derivatives and their potential antitumor properties. For instance, Yurttaş et al. (2015) synthesized derivatives using 2-(4-aminophenyl)benzothiazole structure and found significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Havrylyuk et al. (2010) reported antitumor screening of 4-thiazolidinones with benzothiazole moiety, showing anticancer activity on multiple cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

  • Antimicrobial and Antifungal Activities : Compounds synthesized from this compound have demonstrated antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013). Similarly, Pawar et al. (2021) synthesized and evaluated antimicrobial properties of 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide derivatives (Pawar, Kale, Zori, & Dorugade, 2021).

  • Anticonvulsant Evaluation : Research by Siddiqui et al. (2013) involved the synthesis of various acetamide derivatives with a focus on anticonvulsant activity. They identified potent candidates showing minimal neurotoxicity in their preliminary screening (Siddiqui, Ahuja, Malik, & Arya, 2013).

  • Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities. They found that these compounds showed significant analgesic effects in various tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

  • Antioxidant and Anti-Inflammatory Activities : Koppireddi et al. (2013) synthesized a series of acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activity, with some compounds showing significant efficacy (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

  • Photophysical Properties : Balijapalli et al. (2017) conducted a study on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, highlighting the impact of different substituents on the benzothiazole moiety (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).

Properties

IUPAC Name

N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIACCTNKYBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355720
Record name N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351437-81-5
Record name N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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